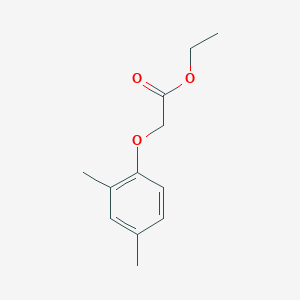

Ethyl 2-(2,4-dimethylphenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2,4-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQNVMOPPFUZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-dimethylphenoxy)acetate can be synthesized through the esterification of 2-(2,4-dimethylphenoxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. The reaction conditions may vary, but a common procedure involves heating the mixture at 60-80°C for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also incorporate purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 2-(2,4-dimethylphenoxy)acetic acid or 2-(2,4-dimethylphenoxy)acetone.

Reduction: Formation of 2-(2,4-dimethylphenoxy)ethanol.

Substitution: Formation of nitro or halogenated derivatives of the phenoxy group.

Scientific Research Applications

Ethyl 2-(2,4-dimethylphenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl in the target compound) reduce phenol acidity, requiring stronger bases and prolonged reflux.

- Electron-withdrawing groups (e.g., F, Cl) enhance phenol acidity, enabling milder conditions and higher yields .

Physical and Chemical Properties

Key Observations :

Key Observations :

- Methyl-substituted derivatives are primarily used as intermediates for bioactive molecules, while amino- and hydroxy-substituted analogs have direct therapeutic roles .

- Structural modifications (e.g., oxadiazole rings, hydrazides) diversify bioactivity, enabling targeting of enzymes (e.g., lipoxygenase) or pathogens .

Patent and Stability Considerations

- Novelty Challenges: Minor structural changes (e.g., salt forms, crystalline polymorphs) are critical for patentability. For example, the HCl salt of a related phenoxyacetate derivative was deemed novel despite prior disclosure of the free base .

- Stability : Crystalline forms (e.g., Form A, Form B) of hydrochloride salts exhibit superior chemical and polymorphic stability under stress conditions (60°C for 1 week) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(2,4-dimethylphenoxy)acetate, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : React 2,4-dimethylphenol with ethyl bromoacetate in dry acetone under reflux (8 hours) using anhydrous K₂CO₃ as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

-

Step 2 : Post-reaction, cool the mixture, distill the solvent, and extract the product with ether. Wash with 10% NaOH to remove unreacted phenol, followed by water to neutralize residual base .

-

Key Considerations :

-

Electron-donating methyl groups reduce phenol acidity, necessitating strong bases (e.g., K₂CO₃) and prolonged reflux .

-

Anhydrous conditions prevent hydrolysis of the ester product .

- Data Table : Synthesis Protocol Summary

| Step | Reagents/Conditions | Purpose | Critical Parameters |

|---|---|---|---|

| Esterification | 2,4-dimethylphenol, ethyl bromoacetate, K₂CO₃, dry acetone, 8h reflux | Form ester bond | Anhydrous solvent, excess base |

| Workup | Ether extraction, NaOH wash, water wash | Purification | pH control to isolate neutral ester |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

- Methodology :

-

IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C stretch (~1250 cm⁻¹) .

-

¹H-NMR :

-

Aromatic protons: δ 6.6–7.0 ppm (multiplet for 2,4-dimethyl-substituted benzene) .

-

Ethyl ester group: δ 4.1–4.3 ppm (quartet, -OCH₂CH₃) and δ 1.2–1.4 ppm (triplet, -CH₃) .

-

Methyl groups on benzene: δ 2.2–2.3 ppm (singlet) .

-

EIMS : Molecular ion peak at m/z 236 (C₁₂H₁₆O₃) and fragmentation patterns (e.g., loss of -OCH₂CH₃ group) .

- Data Table : Key Spectral Signatures

| Technique | Key Peaks/Signals | Structural Assignment |

|---|---|---|

| IR | 1740 cm⁻¹ | Ester C=O |

| ¹H-NMR | δ 2.2–2.3 ppm (s, 6H) | 2,4-Dimethyl groups |

| EIMS | m/z 236 [M]⁺ | Molecular ion |

Advanced Research Questions

Q. How can researchers optimize the synthesis of bioactive this compound derivatives, and what structural modifications enhance bioactivity?

- Methodology :

-

Hydrazide Formation : Reflux this compound with hydrazine hydrate to yield 2-(2,4-dimethylphenoxy)acetohydrazide. Prolonged reflux compensates for low electrophilicity of carbonyl carbon .

-

Oxadiazole Synthesis : React hydrazide with CS₂ under basic conditions (KOH) to form 1,3,4-oxadiazole-thiol derivatives. Adjust pH to 5–6 during filtration to maximize yield .

-

Bioactivity Enhancement : Introduce thioether or azomethine groups via nucleophilic substitution (e.g., alkylation) or condensation with aryl aldehydes. Derivatives with electron-withdrawing groups (e.g., nitro) show improved antibacterial activity .

- Data Table : Derivative Synthesis and Bioactivity

| Derivative | Modification | Bioactivity (Example) |

|---|---|---|

| 8m (Nitro-substituted) | Azomethine linkage | Antibacterial (Gram-positive bacteria) |

| 8n (Oxadiazole-thiol) | Thioether group | Lipoxygenase inhibition |

Q. What strategies resolve discrepancies in NMR data for this compound derivatives, and how can isomerism or impurities be addressed?

- Methodology :

-

Isomerism Analysis :

-

Use 2D NMR (COSY, HSQC) to distinguish regioisomers. For example, NOESY can confirm spatial proximity of methyl groups to aromatic protons .

-

Impurity Identification :

-

Compare experimental vs. theoretical m/z in HRMS to detect byproducts (e.g., incomplete esterification).

-

Optimize recrystallization solvents (e.g., ethanol for oily intermediates) to remove unreacted starting materials .

-

Case Study : In hydrazide derivatives, unexpected δ 3.5–3.7 ppm signals may indicate residual ethyl acetate; repeat washing with cold water to eliminate .

- Data Table : Troubleshooting NMR Anomalies

| Issue | Diagnostic Tool | Solution |

|---|---|---|

| Overlapping aromatic peaks | 2D NMR (HSQC) | Confirm coupling patterns |

| Residual solvent peaks | Deuterated solvent swap | Re-dissolve in DMSO-d₆ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.